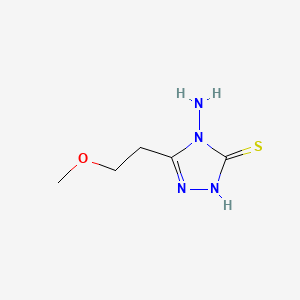

4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

説明

特性

IUPAC Name |

4-amino-3-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4OS/c1-10-3-2-4-7-8-5(11)9(4)6/h2-3,6H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLYMKNSHHRTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyethylamine with thiocarbohydrazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.

化学反応の分析

Types of Reactions

4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of substituted triazoles with varying functional groups.

科学的研究の応用

4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound exhibits various biological activities, making it a candidate for drug discovery and development.

Medicine: It has potential therapeutic applications due to its antimicrobial, antifungal, and anticancer properties.

Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

作用機序

The mechanism of action of 4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiol group can form covalent bonds with target proteins, leading to changes in their structure and activity. These interactions can affect various cellular pathways, resulting in the compound’s observed biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Modifications

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Solubility : The 2-methoxyethyl group improves aqueous solubility compared to hydrophobic aryl substituents (e.g., phenyl, pyridyl), making it favorable for drug formulation .

- Synthetic Versatility : Schiff base formation is a common modification. Methoxyethyl derivatives may exhibit slower condensation kinetics with aldehydes due to steric hindrance, unlike phenyl or pyridyl analogues .

生物活性

4-Amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 1017664-28-6) is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₁₀N₄OS. The compound features a triazole ring with an amino group and a thiol group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₄OS |

| Molecular Weight | 158.22 g/mol |

| CAS Number | 1017664-28-6 |

| Melting Point | Not specified |

Antimicrobial Properties

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial activity. Specifically, this compound has shown potential as an inhibitor against various bacterial strains. For instance, compounds with similar structures have been reported to inhibit metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in Gram-negative bacteria .

Case Study: Inhibition of MBLs

A study optimized triazole derivatives for their ability to inhibit NDM-1 and VIM-type MBLs. The results showed that certain derivatives significantly increased the susceptibility of resistant bacterial strains to carbapenems . This suggests that this compound could be a candidate for developing new antibiotics.

Cytotoxicity and Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. The acute toxicity of related triazole compounds has been studied using in vivo methods. For example, a derivative was found to have an LD50 value of 1190 mg/kg when administered intragastrically . Although specific data for this compound is limited, the toxicity profile suggests it may fall within a similar range.

The biological activity of triazole compounds often involves interaction with specific enzymes or receptors within microbial cells. The thiol group in this compound is hypothesized to play a role in these interactions by forming covalent bonds with target proteins or enzymes.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of thiocarbohydrazide with appropriate aldehydes under acidic conditions. Variations in substituents on the triazole ring can lead to different biological activities and potencies.

Synthesis Reaction Overview:

Q & A

Q. What are the common synthetic routes for 4-amino-5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as substituted hydrazines and isothiocyanates. For example, analogs like 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol are synthesized through sequential reactions starting with carboxylic acid derivatives (e.g., quinaldic acid), followed by cyclization with thiosemicarbazide . Key variables include:

- Solvents : Ethanol or methanol under reflux (60–100°C) are preferred for their boiling points and compatibility with nucleophilic substitutions .

- Catalysts : Bases like KOH or NaOH enhance cyclization efficiency .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

- Yield Optimization : Higher temperatures (80–100°C) and longer reaction times (6–12 hours) improve yields (70–85%) but risk byproduct formation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms the presence of -NH₂ (3200–3300 cm⁻¹), -SH (2550–2600 cm⁻¹), and C-S (600–700 cm⁻¹) groups .

- ¹H/¹³C NMR : Distinguishes substituents on the triazole ring (e.g., methoxyethyl protons at δ 3.4–3.6 ppm; aromatic protons at δ 7.0–8.5 ppm) .

- Elemental Analysis : Validates molecular formula (e.g., C₆H₁₁N₄OS requires C 38.49%, H 5.88%, N 29.92%) .

- Chromatography : TLC (silica gel, chloroform/methanol) monitors reaction progress; HPLC confirms purity .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 200°C (DSC/TGA data). Store at 2–8°C in amber vials to prevent photodegradation .

- Humidity Sensitivity : Hygroscopic due to the -SH group; use desiccants (silica gel) in storage .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s bioactivity and binding mechanisms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like fungal CYP51 (for antifungal activity) or bacterial dihydrofolate reductase .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the triazole enhance antimicrobial potency .

- DFT Calculations : Predict reactive sites (e.g., sulfur at C3 for nucleophilic attacks) using B3LYP/6-31G(d) basis sets .

Q. How can contradictory data on the compound’s bioactivity be resolved?

- Methodological Answer :

- Assay Standardization : Use CLSI guidelines for MIC determinations against Candida albicans or Staphylococcus aureus to minimize variability .

- Structural Confounders : Compare analogs (e.g., 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol) to isolate substituent effects .

- Dose-Response Curves : EC₅₀ values (e.g., 12–25 μM for antifungal activity) clarify potency discrepancies .

Q. What strategies optimize the compound’s derivatization for enhanced pharmacological properties?

- Methodological Answer :

- Schiff Base Formation : React with aldehydes (e.g., 4-fluorobenzaldehyde) to generate imine derivatives, improving membrane permeability .

- Metal Complexation : Coordinate with Cu(II) or Zn(II) ions to enhance antibacterial activity (e.g., MIC reduction from 128 μg/mL to 32 μg/mL) .

- Prodrug Design : Acetylate the -SH group to mitigate toxicity; hydrolyze in vivo for activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。